(2S)-2,6-Diamino-2-methylhexanoic acid

Catalog No.
S1480427
CAS No.
104112-34-7
M.F
C7H17ClN2O2
M. Wt
160.21 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(2S)-2,6-Diamino-2-methylhexanoic acid

CAS Number

104112-34-7

Product Name

(2S)-2,6-Diamino-2-methylhexanoic acid

IUPAC Name

(2S)-2,6-diamino-2-methylhexanoic acid

Molecular Formula

C7H17ClN2O2

Molecular Weight

160.21 g/mol

InChI

InChI=1S/C7H16N2O2/c1-7(9,6(10)11)4-2-3-5-8/h2-5,8-9H2,1H3,(H,10,11)/t7-/m0/s1

InChI Key

CPUSCHYXEUZMSV-ZETCQYMHSA-N

SMILES

CC(CCCCN)(C(=O)O)N

Synonyms

2-methyllysine, alpha-methyllysine

Canonical SMILES

CC(CCCCN)(C(=O)O)N

Isomeric SMILES

C[C@](CCCCN)(C(=O)O)N

Description

The exact mass of the compound (2S)-2,6-Diamino-2-methylhexanoic acid is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Amino Acids, Peptides, and Proteins - Amino Acids - Amino Acids, Diamino - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

(2S)-2,6-Diamino-2-methylhexanoic acid, also known as L-2,6-diamino-2-methylhexanoic acid, is an organic compound with the molecular formula C7H16N2O2. This compound is a derivative of lysine, characterized by two amino groups and a carboxylic acid group. It plays a significant role in various biological processes and is utilized in both biochemical and industrial applications. The compound's structure allows it to participate in multiple

  • Oxidation: The amino groups can be oxidized to form oxo derivatives using agents like potassium permanganate or hydrogen peroxide.
  • Reduction: The compound can be reduced to its corresponding amine derivatives using reducing agents such as lithium aluminum hydride or sodium borohydride.
  • Substitution: Nucleophilic substitution reactions can occur at the amino groups, allowing for the introduction of various functional groups through reagents like alkyl halides or acyl chlorides .

Common Reagents and Conditions

Reaction TypeCommon Reagents
OxidationPotassium permanganate, Hydrogen peroxide
ReductionLithium aluminum hydride, Sodium borohydride
SubstitutionAlkyl halides, Acyl chlorides

The biological activity of (2S)-2,6-diamino-2-methylhexanoic acid is primarily linked to its role in protein synthesis and metabolic pathways. It interacts with various enzymes and receptors in biological systems. The amino groups facilitate hydrogen bonding and ionic interactions with target molecules, influencing their activity. Additionally, it is involved in the biosynthesis of proteins by being incorporated into peptide chains during translation .

Several synthesis methods for (2S)-2,6-diamino-2-methylhexanoic acid exist:

  • Hydrogenation of 2,6-Diamino-2-methylhex-4-enoic Acid: This method uses a palladium catalyst under hydrogen gas in an aqueous solution at elevated temperatures and pressures.
  • Fermentation: In industrial settings, specific bacterial strains can biosynthesize this compound through fermentation processes optimized for yield and purity. Post-fermentation steps include extraction and purification to obtain the final product .

(2S)-2,6-Diamino-2-methylhexanoic acid has diverse applications:

  • Chemistry: Used as a building block in synthesizing complex organic molecules and polymers.
  • Biology: Studied for its role in protein synthesis and metabolic pathways.
  • Medicine: Investigated for potential therapeutic applications, including drug development.
  • Industry: Employed in producing biodegradable plastics and environmentally friendly materials .

Research on (2S)-2,6-diamino-2-methylhexanoic acid has focused on its interactions with enzymes and receptors. Its amino groups can form critical interactions that influence various biological processes. Ongoing studies aim to elucidate its mechanisms of action further and explore its potential therapeutic benefits .

Several compounds share structural similarities with (2S)-2,6-diamino-2-methylhexanoic acid. Here are some notable examples:

Compound NameStructural FeaturesUnique Aspects
L-LysineContains one amino group and one carboxylic groupEssential amino acid involved in protein synthesis
2-Amino-4-methylpentanoic acidSimilar backbone but fewer amino groupsLess complex than (2S)-2,6-diamino-2-methylhexanoic acid
1-Amino-3-methylbutaneContains one amino groupSimpler structure with fewer functional groups

(2S)-2,6-Diamino-2-methylhexanoic acid is unique due to its dual amino functionality and its specific applications in biochemical research and industry .

XLogP3

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Wikipedia

2-Methyllysine

Dates

Modify: 2023-07-16

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